Galacto-RGD is a radiolabeled peptide developed for positron emission tomography (PET) imaging of αvβ3 integrin expression. [, , , , , ] αvβ3 integrin is a cell surface receptor overexpressed in tumor vessels and some tumor cells, playing a critical role in angiogenesis and tumor metastasis. [, , , , , , , ] Galacto-RGD acts as an antagonist of αvβ3 integrin, binding specifically to this receptor. [, ] This specific binding enables its use as a non-invasive imaging agent to visualize and quantify αvβ3 integrin expression in various pathologies, including cancer, myocardial infarction, and inflammatory diseases. [, , , , , , , , , ]
This multi-step synthesis achieves a high radiochemical yield (up to 85%) and radiochemical purity (>98%). []
Galacto-RGD acts as a competitive antagonist of αvβ3 integrin. [, ] The RGD motif within the peptide mimics the binding site of natural ligands like vitronectin and fibronectin, allowing Galacto-RGD to bind with high affinity to the αvβ3 integrin receptor. [, , ] This binding inhibits the interaction of αvβ3 integrin with its natural ligands, thereby interfering with downstream signaling pathways involved in angiogenesis and tumor cell migration. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: